molecular formula C19H21IO4 B4869256 3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

Cat. No.: B4869256
M. Wt: 440.3 g/mol
InChI Key: RZZIMDZZBBHOPH-UHFFFAOYSA-N
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Description

3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an ethoxy group, an iodo group, a phenoxy group, and an aldehyde group

Properties

IUPAC Name

3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IO4/c1-3-22-18-12-15(13-21)11-17(20)19(18)24-10-4-9-23-16-7-5-14(2)6-8-16/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZIMDZZBBHOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Iodination: The iodo group is introduced via an electrophilic substitution reaction using iodine or an iodine-containing reagent.

    Phenoxy Group Addition: The phenoxy group is added through a nucleophilic substitution reaction.

    Aldehyde Formation: The aldehyde group is introduced through an oxidation reaction, often using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Scientific Research Applications

3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving aldehyde and phenoxy groups.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde include:

    3-ethoxy-5-iodo-4-[3-(4-chlorophenoxy)propoxy]benzaldehyde: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

    3-ethoxy-5-iodo-4-[3-(4-fluorophenoxy)propoxy]benzaldehyde: Similar structure but with a fluorine atom instead of a methyl group on the phenoxy ring.

    3-ethoxy-5-iodo-4-[3-(4-nitrophenoxy)propoxy]benzaldehyde: Similar structure but with a nitro group instead of a methyl group on the phenoxy ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Reactant of Route 2
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3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

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